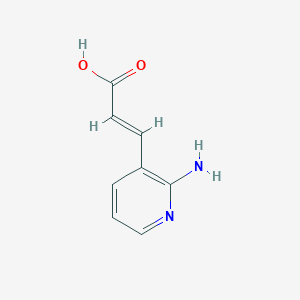
3-(2-Amino-3-pyridyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Amino-3-pyridyl)acrylic acid is a compound that can be synthesized through the reaction of 2-aminopyridines with α, β-unsaturated acids. This reaction typically yields N-(2-pyridyl)-β-alanines and related structures, which are of interest due to their potential applications in various fields, including peptide synthesis and material science .
Synthesis Analysis
The synthesis of related compounds involves the use of 2-pyridyl esters of N-acyl-amino-acids, which can be prepared from acids, 2-hydroxypyridine, and NN'-dicyclohexylcarbodi-imide in pyridine. These esters are particularly reactive towards nucleophiles and are considered useful in solid-phase peptide synthesis . Additionally, the reaction of 2-amino- and 2-amino-5-halopyridines with acrylic acids leads to the formation of compounds like this compound, which can further react to form betaines or pyrido[1,2-a]pyrimidin-2-ones .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a pyridyl group and a β-alanine moiety. The pyridyl group can engage in various chemical reactions due to its nitrogen atom, which can act as a nucleophilic site, while the β-alanine part provides a carboxylic acid functionality that can participate in the formation of amide bonds in peptides .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is influenced by the presence of the amino group and the unsaturated carboxylic acid. These functional groups allow the molecule to undergo reactions typical of amines and acids, such as the formation of amides, esters, and betaines. The reactivity towards nucleophiles makes these compounds suitable for peptide bond formation and potentially for the creation of novel materials .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds suggest that the introduction of amino acid-derived monomers can significantly affect the physical properties of materials. For instance, the use of amino acid-modified acrylic monomers in glass ionomer cements has been shown to improve their compressive and tensile strengths, as well as their fracture toughness. These modifications also influence the working and setting times of the materials, which are comparable to conventional controls . The physical properties of such compounds are likely to be influenced by factors such as spacer chain length, hydrophobicity, molecular weight, and viscosity .
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
As a compound used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Result of Action
It is used in proteomics research , suggesting that it may have effects at the molecular and cellular levels.
properties
IUPAC Name |
(E)-3-(2-aminopyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVFKTUMTYXQT-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)N)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)




![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)


![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)